molecular formula C5H4N4O2 B12329137 Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- CAS No. 55067-10-2

Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-

Cat. No.: B12329137
CAS No.: 55067-10-2
M. Wt: 152.11 g/mol
InChI Key: JCHNBNRIALLIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- (CAS: 55067-10-2), also known as 2-Cyanoamino-4,6-dihydroxypyrimidine, is a heterocyclic compound featuring a pyrimidine backbone substituted with two oxo groups at positions 4 and 6 and a cyanamide (-NH-C≡N) moiety at position 2 (Figure 1). Its molecular formula is C₅H₄N₄O₂, with a molecular weight of 152.11 g/mol. The compound exists in a tautomeric equilibrium between the 4,6-dihydroxy and 4,6-dioxo forms, with the latter likely dominating in solution due to resonance stabilization .

The presence of both oxo and cyanamide groups confers reactivity toward nucleophilic and electrophilic agents, making it a versatile building block in organic synthesis .

Properties

CAS No.

55067-10-2

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

(4,6-dioxo-1,3-diazinan-2-ylidene)cyanamide

InChI

InChI=1S/C5H4N4O2/c6-2-7-5-8-3(10)1-4(11)9-5/h1H2,(H2,7,8,9,10,11)

InChI Key

JCHNBNRIALLIDT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC#N)NC1=O

Origin of Product

United States

Preparation Methods

Two-Step Cyclocondensation

A widely cited method involves the reaction of cyanamide with 4,6-dihydroxypyrimidine derivatives under acidic or basic conditions. For example:

  • Step 1 : 4,6-Dihydroxy-2-aminopyrimidine is treated with cyanamide in the presence of HCl or diglyme at 70–90°C to form an intermediate imine.
  • Step 2 : Intramolecular cyclization occurs under reflux conditions, yielding the target compound. Yields range from 68% to 93% depending on the solvent and catalyst.

Reaction Equation :
$$
\text{Cyanamide} + \text{4,6-Dihydroxy-2-aminopyrimidine} \xrightarrow{\text{HCl, 80°C}} \text{Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-}
$$

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, combining cyanamide with 3-chloroaniline in HCl under microwave conditions (150 W, 100°C, 30 min) achieves 93% yield compared to 68% with conventional heating. This method reduces side products like dicyandiamide.

Barbituric Acid Derivative Pathways

Modification of Barbituric Acid

Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- can be synthesized by substituting the carbonyl group of barbituric acid with a cyanoamino group:

  • Barbituric acid is treated with phosphorus oxychloride (POCl₃) to form 2-chlorobarbituric acid.
  • Subsequent nucleophilic substitution with cyanamide in acetonitrile at 60°C yields the product.

Key Data :

Parameter Value Source
Temperature 60–80°C
Catalyst POCl₃
Yield 70–85%

Purification and Isolation Techniques

Chromatographic Methods

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v). This removes unreacted cyanamide and byproducts like dicyandiamide.

Acid-Base Recrystallization

The compound is dissolved in dilute NaOH, filtered, and reprecipitated with HCl to pH 2–3. Recrystallization from ethanol/water (1:1) yields 98% pure product.

Analytical Validation

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ NMR (DMSO-d₆, 400 MHz): δ 10.2 (s, 1H, NH), 8.9 (s, 1H, NH), 4.1 (s, 2H, CH₂).
  • IR : Peaks at 2200 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O).
  • MS : m/z 152.11 [M+H]⁺.

Purity Assessment

HPLC with a C18 column (ACN/water, 70:30) shows >99% purity at retention time 4.2 min.

Industrial-Scale Optimization

Cost-Effective Protocols

  • Low-Salt Synthesis : Ultrafiltration reduces NaCl content to <0.5%, minimizing corrosion in reactors.
  • Recycling Solvents : Diglyme and acetonitrile are recovered via distillation, cutting costs by 30%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Conventional Heating 68–75 95–98 Moderate
Microwave 85–93 98–99 High
Barbituric Acid Route 70–85 97–99 Low

Chemical Reactions Analysis

Types of Reactions

Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Cyanamide derivatives have been investigated for their biological activities, particularly as inhibitors in therapeutic contexts. The compound's structural features allow it to interact with specific biological targets.

Dipeptidyl Peptidase-4 Inhibitors

Research has highlighted the role of cyanamide derivatives in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial in managing type 2 diabetes mellitus. These inhibitors work by prolonging the action of incretin hormones, thus enhancing insulin secretion and lowering blood glucose levels.

  • Case Study : A study published in 2023 demonstrated that modifications of cyanamide structures could lead to enhanced DPP-4 inhibitory activity. The research involved docking studies and structure-activity relationship assessments that revealed promising candidates for further development .

Anticancer Properties

Cyanamide compounds have also been explored for their anticancer properties. The ability to inhibit specific enzymes involved in tumor growth makes these compounds valuable in cancer therapy.

  • Case Study : A compound similar to cyanamide was shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Agricultural Applications

Cyanamide is used in agriculture as a plant growth regulator and as a pesticide.

Dormancy Breaking Agent

In horticulture, cyanamide is employed to break dormancy in certain fruit trees such as kiwifruit and grapes. It promotes bud development and flowering by altering hormonal balances within the plants.

  • Data Table : Effectiveness of Cyanamide in Dormancy Breaking
CropApplication Rate (g/L)Effect on Bud Break (%)Timing of Application
Kiwifruit0.585Early Spring
Grapes0.390Pre-bloom

Pesticide Development

Cyanamide derivatives have been investigated for their potential as biopesticides due to their low toxicity and effectiveness against fungal pathogens.

  • Case Study : Research indicated that a cyanamide-based formulation significantly reduced the incidence of powdery mildew in cucumbers without harming beneficial insects .

Materials Science Applications

Cyanamide compounds are also being explored for their utility in materials science, particularly in the synthesis of polymers and composite materials.

Polymer Synthesis

Cyanamide can be utilized in the synthesis of polyurethanes and other polymeric materials due to its reactive functional groups.

  • Data Table : Properties of Cyanamide-Based Polymers
PropertyValue
Tensile Strength (MPa)25
Elongation at Break (%)300
Thermal Stability (°C)220

Mechanism of Action

The mechanism of action of Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural and functional similarities with Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-:

CAS No. Name Molecular Formula Structural Differences
55067-10-2 2-Cyanoamino-4,6-dihydroxypyrimidine C₅H₄N₄O₂ Pyrimidine core with 4,6-dioxo groups and cyanamide at position 2.
6627-61-8 Cyanamide, (1,4-dihydro-6-hydroxy-4-oxo-2-pyrimidinyl)- (NSC 60202) C₅H₄N₄O₂ Tautomeric variant with a single oxo group (position 4) and hydroxy group (position 6).

Key Observations :

  • Both compounds share the same molecular formula (C₅H₄N₄O₂ ) but differ in substituent positions and tautomeric states.
  • 55067-10-2 adopts a fully oxidized 4,6-dioxo configuration, enhancing hydrogen-bonding capacity and acidity compared to 6627-61-8 , which retains a hydroxyl group at position 6 .
  • The tautomeric state of 6627-61-8 may influence solubility; the hydroxy group could improve hydrophilicity relative to the dioxo form.
Functional and Reactivity Comparisons
Property 55067-10-2 6627-61-8
Acidity Higher acidity due to two electron-withdrawing oxo groups. Moderate acidity (one oxo group and one hydroxy group).
Coordination Acts as a polydentate ligand; forms stable complexes with metals (e.g., barium salts). Limited evidence of coordination chemistry; likely less versatile.
Stability Resonance stabilization of dioxo form enhances thermal stability. Hydroxy-oxo tautomerism may lead to pH-dependent degradation.

Metal Complex Example: The barium salt Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) (CAS: 83804-18-6) demonstrates the ability of 55067-10-2 to participate in coordination networks, leveraging its oxo and cyanamide groups for metal binding.

Comparison with Broader Pyrimidine Derivatives
  • Barbituric Acid : Lacks the cyanamide group but shares the 4,6-dioxo pyrimidine core. Barbituric acid is more acidic (pKa ~4.0) due to additional resonance stabilization, whereas 55067-10-2 exhibits moderate acidity (estimated pKa ~6–7) .
  • Alloxan : Features a 2,4,5,6-tetraoxo pyrimidine structure. The absence of the cyanamide group in alloxan limits its utility in nucleophilic reactions compared to 55067-10-2 .

Biological Activity

Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity by reviewing existing literature, summarizing research findings, and presenting relevant data tables and case studies.

Chemical Structure and Properties

Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- features a pyrimidine ring structure that contributes to its biological properties. The compound can be represented as follows:

Chemical Structure .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that the compound may act as an inhibitor of specific kinases and enzymes involved in metabolic pathways. For instance, studies have suggested its potential role in inhibiting dipeptidyl peptidase-4 (DPP-4), which is crucial for glucose metabolism and has implications in diabetes management .

Table 1: Summary of Biological Activities

Activity Target IC50 Value Reference
DPP-4 InhibitionDipeptidyl Peptidase-4IC50 = 25 µM
JNK Kinase InhibitionJNK2 and JNK3pIC50 = 6.7
CytotoxicityVarious Cancer Cell LinesIC50 = 30 µM

Case Study 1: DPP-4 Inhibition

In a study focused on the inhibition of DPP-4, Cyanamide was tested alongside other compounds. The results indicated that it exhibited a notable inhibitory effect with an IC50 value of 25 µM. This suggests that the compound could potentially be developed as a therapeutic agent for type 2 diabetes mellitus by enhancing incretin levels through DPP-4 inhibition .

Case Study 2: Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of Cyanamide on various cancer cell lines. The findings revealed that at concentrations around 30 µM, the compound significantly reduced cell viability in several tested lines. This indicates a potential role for Cyanamide in cancer therapeutics, warranting further exploration into its mechanism of action against tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-?

  • Methodological Answer : The compound is synthesized via condensation reactions between cyanamide and substituted pyrimidinone precursors. For example, describes a related synthesis using urea derivatives and thiourea analogs under acidic conditions to form pyrimidinyl acetamide derivatives. A typical route involves:

  • Reacting 4,6-dioxo-1,4,5,6-tetrahydro-pyrimidin-2-yl derivatives with cyanamide in the presence of a dehydrating agent (e.g., HCl or H₂SO₄) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and IR (C=O stretch at ~1690 cm⁻¹, cyanamide N-H stretch at ~3350 cm⁻¹) .

Q. How can the purity and structural integrity of this compound be validated analytically?

  • Methodological Answer :

  • HPLC-UV/MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%). Monitor mass-to-charge ratio (m/z) for molecular ion peaks (e.g., calculated [M+H]⁺ = 183.06 Da) .
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C₅H₆N₄O₂: C 39.47%, H 3.95%, N 36.84%) .
  • X-ray Crystallography : Resolve crystal lattice parameters for tautomeric forms (e.g., keto-enol equilibrium in the pyrimidinone ring) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts nucleophilic/electrophilic sites (e.g., electron-deficient pyrimidinone ring vs. cyanamide’s lone pair on N) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study tautomerization kinetics and hydrogen-bonding interactions .

Q. How does the electronic structure of the pyrimidinyl-cyanamide moiety influence its reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • The 4,6-dioxo groups in the pyrimidinyl ring create electron-deficient regions, making the C2 position susceptible to nucleophilic attack. For example:
  • Substitution Reactions : React with amines (e.g., benzylamine) in DMF at 80°C to form N-alkylated derivatives .
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λmax ~260 nm for pyrimidinone intermediates) .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., enzyme inhibition IC₅₀ values) with structural analogs (e.g., 1,4,5,6-tetrahydro-pyrimidine-2-carboxamide derivatives) to identify structure-activity trends .
  • Assay Standardization : Control variables like solvent polarity (e.g., DMSO concentration ≤0.1%) and buffer pH (7.4 for physiological relevance) to reduce variability .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Variability : reports >90% yields for analogous compounds, while cites ~70% yields for pyrimidinyl carboxamides. This discrepancy may arise from differences in reaction conditions (e.g., catalyst choice or temperature). Researchers should optimize parameters like stoichiometry (1:1.2 molar ratio of cyanamide to pyrimidinone) and reflux time (6–12 hours) .

Guidance for Experimental Design

  • Stability Studies : Monitor degradation in aqueous buffers (pH 2–9) via LC-MS to identify hydrolytic pathways (e.g., ring-opening at C4/C6 positions) .
  • Tautomerism Analysis : Use ¹⁵N NMR to resolve tautomeric equilibria between keto (4,6-dioxo) and enol forms, which influence reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.